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molecular formula C10H13BrN2O2 B8281881 Ethyl 2-(2-amino-3-bromophenylamino)acetate

Ethyl 2-(2-amino-3-bromophenylamino)acetate

Cat. No. B8281881
M. Wt: 273.13 g/mol
InChI Key: NTZHTFOTMWZRJE-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

Raney 2800 nickel, in water (Aldrich; 8 mL) was added to a solution of ethyl 2-((3-bromo-2-nitrophenyl)amino)acetate (14.12 g, 46.6 mmol) in EtOH (290 ml) and THF (290 ml); the mixture was placed under an atmosphere of H2 and was stirred at RT for 20 h. The mixture was filtered through a pad of wet Celite, topped with sand, and washed with DCM to give ethyl 2-((2-amino-3-bromophenyl)amino)acetate (210c) as a brown liquid. MS (ESI, pos. ion) m/z: 273.0/275.0 (M+1).
Quantity
14.12 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N+:15]([O-])=O)=[C:4]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1>O.CCO.C1COCC1.[Ni]>[NH2:15][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
14.12 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)NCC(=O)OCC)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
290 mL
Type
solvent
Smiles
CCO
Name
Quantity
290 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of wet Celite
WASH
Type
WASH
Details
washed with DCM

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C=CC=C1Br)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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